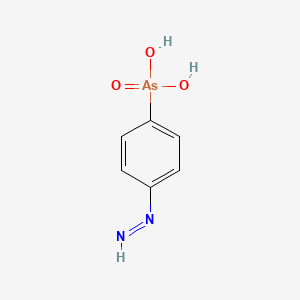
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester is a chemical compound with the molecular formula C15H22N2O2 It is known for its unique structure, which includes a piperidine ring substituted with a phenyl group and an ethyl ester functional group
Métodos De Preparación
The synthesis of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be achieved through several routes. One common method involves the reaction of carbamoyl chlorides with alcohols. Another approach is the addition of alcohols to isocyanates. Industrial production methods often utilize carbonate esters reacting with ammonia . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: The compound is used in the production of various materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phenyl group allow it to fit into specific binding sites, influencing the activity of these targets. The compound can modulate biochemical pathways by either activating or inhibiting the function of these molecular targets .
Comparación Con Compuestos Similares
Carbamic acid, (4-phenyl-4-piperidyl)methyl-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (4-chlorophenyl)-, ethyl ester: This compound has a similar structure but with a chlorine substituent on the phenyl ring, which can alter its reactivity and applications.
Carbamic acid, phenyl-, methyl ester: This compound lacks the piperidine ring, making it less complex and potentially less versatile in certain applications.
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester: This compound is closely related but differs in the position of the ester group, which can affect its chemical properties and reactivity.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
83783-74-8 |
|---|---|
Fórmula molecular |
C15H22N2O2 |
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
ethyl N-[(4-phenylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-2-19-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
Clave InChI |
SGQKAQRPCIENHM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


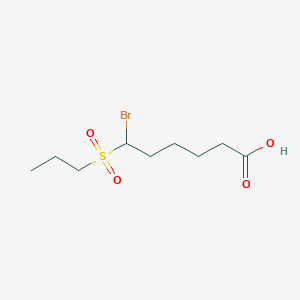
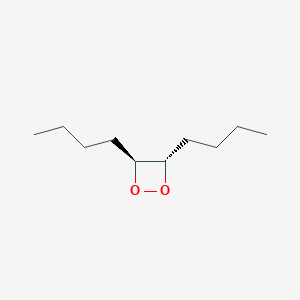
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
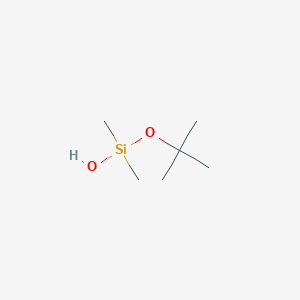
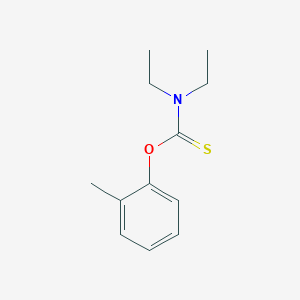


![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)
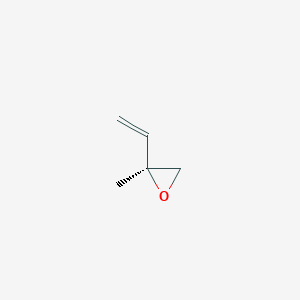
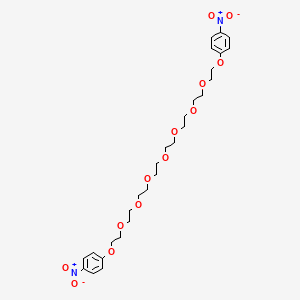
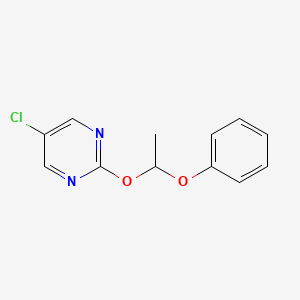
![Benzoic acid, 2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(1-sulfo-2-naphthalenyl)azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfo-(sodium salt](/img/structure/B14419927.png)
